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UDP-β-L-Rhamnose Disodium Salt

Plant biochemistry Nucleotide sugar enzymology Cell wall biosynthesis

UDP-β-L-rhamnose is an activated nucleotide sugar that serves as the exclusive rhamnose donor substrate for rhamnosyltransferases in plants, fungi, and certain microorganisms. As the β-anomer of UDP-L-rhamnose, it is the biologically active configuration recognized by glycosyltransferases that catalyze the transfer of L-rhamnose to acceptor molecules during the biosynthesis of pectic polysaccharides (rhamnogalacturonan I and II), flavonoid glycosides, triterpenoid saponins, and other glycoconjugates.

Molecular Formula C₁₅H₂₂N₂Na₂O₁₆P₂
Molecular Weight 594.27
Cat. No. B1160041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-β-L-Rhamnose Disodium Salt
Molecular FormulaC₁₅H₂₂N₂Na₂O₁₆P₂
Molecular Weight594.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-β-L-Rhamnose Disodium Salt: Nucleotide Sugar Substrate for Plant Cell Wall & Glycoside Biosynthesis Research


UDP-β-L-rhamnose is an activated nucleotide sugar that serves as the exclusive rhamnose donor substrate for rhamnosyltransferases in plants, fungi, and certain microorganisms [1]. As the β-anomer of UDP-L-rhamnose, it is the biologically active configuration recognized by glycosyltransferases that catalyze the transfer of L-rhamnose to acceptor molecules during the biosynthesis of pectic polysaccharides (rhamnogalacturonan I and II), flavonoid glycosides, triterpenoid saponins, and other glycoconjugates [1][2]. The disodium salt formulation is provided as a chemically synthesized nucleotide sugar for in vitro enzymatic assays, metabolic pathway reconstitution, and biocatalytic glycosylation applications [3].

Why UDP-β-L-Rhamnose Disodium Salt Cannot Be Substituted with Other UDP-Sugars in Plant Research


The procurement of UDP-β-L-rhamnose disodium salt, rather than a generic UDP-sugar or alternative nucleotide sugar, is mandated by three irreducible scientific factors. First, glycosyltransferases exhibit stringent sugar donor specificity at the structural level: rhamnosyltransferases possess active site architectures that specifically accommodate the 6-deoxy-L-mannose configuration of L-rhamnose, with key residues such as Asp356, His357, Pro147, and Ile148 forming a recognition pocket that excludes UDP-glucose and UDP-galactose [1]. Second, the biosynthesis of rhamnose-containing glycoconjugates is pathway-dependent: plants utilize UDP-D-glucose as the precursor for UDP-β-L-rhamnose synthesis via trifunctional rhamnose synthase enzymes, whereas bacterial systems typically employ dTDP-sugars, rendering dTDP-rhamnose ineffective in plant-derived enzymatic assays [2]. Third, UDP-rhamnose transporters in the Golgi apparatus (URGT family) exhibit bifunctional but kinetically distinct transport characteristics for UDP-rhamnose versus UDP-galactose, with differential effects on polysaccharide chain length and composition [3]. These factors collectively establish that substitution with UDP-glucose, UDP-galactose, or dTDP-rhamnose will result in either no enzymatic activity, aberrant glycosylation products, or quantitatively different polysaccharide biosynthesis outcomes.

UDP-β-L-Rhamnose Disodium Salt: Quantitative Differentiation Evidence for Scientific Selection


Enzymatic Synthesis Efficiency: UDP-β-L-Rhamnose Synthase Kinetic Parameters Versus dTDP Substrate

UDP-β-L-rhamnose is synthesized by bifunctional plant enzymes that exhibit distinct kinetic preferences for UDP-sugar substrates over dTDP-sugar substrates. The Arabidopsis NRS/ER enzyme converts UDP-glucose to UDP-β-L-rhamnose with an apparent Km of 88 ± 9 μM and Vmax of 12.7 ± 0.6 nmol/min/mg, representing the plant-specific pathway [1]. In contrast, the same enzyme exhibits a significantly different kinetic profile when utilizing dTDP-4-keto-6-deoxy-Glc as substrate, with an apparent Km of 16.9 μM, indicating that while the enzyme can function with both nucleotide carriers, the catalytic efficiency differs substantially [2]. This kinetic divergence demonstrates that UDP-β-L-rhamnose, not dTDP-rhamnose, is the physiologically relevant substrate in plant systems.

Plant biochemistry Nucleotide sugar enzymology Cell wall biosynthesis

Structural Basis of Sugar Donor Specificity: UGT89C1 Active Site Recognition of UDP-β-L-Rhamnose Versus UDP-Glucose

Crystal structure analysis of Arabidopsis UGT89C1 rhamnosyltransferase reveals a highly specific sugar donor recognition mechanism for UDP-β-L-rhamnose that excludes UDP-glucose unless specific active site residues are mutated. The wild-type enzyme exhibits strict specificity for UDP-β-L-rhamnose, with key residues Asp356, His357, Pro147, and Ile148 forming the recognition pocket [1]. The H357Q mutant, however, gains promiscuous activity with both UDP-β-L-rhamnose and UDP-glucose, demonstrating that the wild-type histidine at position 357 acts as a gatekeeper residue that enforces sugar donor specificity [1]. This structural evidence provides atomic-level resolution of why UDP-β-L-rhamnose cannot be functionally replaced by UDP-glucose in wild-type rhamnosyltransferase assays.

Structural biology Glycosyltransferase engineering Flavonoid glycosylation

RG-I Pectin Biosynthesis Exclusivity: UDP-β-L-Rhamnose as Sole Rhamnose Donor for RRT1 Rhamnosyltransferase

The rhamnogalacturonan I (RG-I) backbone of pectin is synthesized by a novel plant-specific glycosyltransferase family (GT106), whose founding member RRT1 transfers rhamnose exclusively from UDP-β-L-rhamnose to RG-I oligosaccharides [1]. Loss-of-function mutation in RRT1 causes a measurable reduction in RG-I levels in Arabidopsis seed coat mucilage, confirming that UDP-β-L-rhamnose is the irreplaceable substrate for this essential cell wall biosynthetic step [1]. No alternative nucleotide sugar donor (including UDP-galactose, UDP-glucose, or dTDP-rhamnose) can substitute for UDP-β-L-rhamnose in this reaction.

Plant cell wall biology Pectin biochemistry Glycosyltransferase assay

Golgi Transport Specificity: URGT Transporters Discriminate UDP-Rhamnose from UDP-Galactose in Polysaccharide Biosynthesis

UDP-rhamnose is transported into the Golgi lumen by a family of six bifunctional UDP-rhamnose/UDP-galactose transporters (URGT1-6). Characterization of Arabidopsis urgt2 urgt4 and urgt2 urgt4 urgt6 mutants revealed that URGT2 and URGT4 are specifically required for RG-I chain elongation, with triple mutants producing significantly shorter RG-I polymers and altered xylan domains [1]. This demonstrates that while URGTs transport both UDP-sugars, the physiological roles of UDP-rhamnose transport are non-redundant with UDP-galactose transport. Substitution of UDP-rhamnose with UDP-galactose in in vitro reconstitution systems will not recapitulate wild-type polysaccharide biosynthesis outcomes.

Nucleotide sugar transport Golgi biology Cell wall polysaccharide engineering

Taxonomic Distribution and Human Absence: UDP-β-L-Rhamnose as a Plant/Fungal-Specific Substrate

L-rhamnose is notably absent from humans and other animals, but is an essential component of plant cell wall pectic polysaccharides and diverse secondary metabolites in plants, fungi, and certain bacteria [1]. This taxonomic distribution creates a unique scientific utility: UDP-β-L-rhamnose serves as a pathway-specific probe that does not cross-react with mammalian glycosylation systems [1]. In contrast, common UDP-sugars such as UDP-glucose and UDP-galactose are ubiquitous across all kingdoms of life, limiting their utility as organism-specific probes.

Comparative biochemistry Drug target discovery Pathogen-specific metabolism

Flavonol Rhamnosyltransferase Catalytic Efficiency: HmF3RT Km for Quercetin with UDP-β-L-Rhamnose as Donor

The flavonol 3-O-rhamnosyltransferase HmF3RT from Hypericum monogynum exhibits high catalytic efficiency with UDP-β-L-rhamnose as the sugar donor, displaying a Km of 5.14 μM for quercetin and a kcat/Km of 2.21 × 10⁵ M⁻¹ s⁻¹ [1]. The enzyme shows only weak catalytic activity with UDP-xylose and UDP-glucose as alternative sugar donors [1]. This quantitative specificity demonstrates that UDP-β-L-rhamnose is the kinetically preferred substrate for flavonol rhamnoside biosynthesis.

Flavonoid glycosylation Enzyme kinetics Metabolic engineering

Validated Research Applications for UDP-β-L-Rhamnose Disodium Salt Based on Quantitative Evidence


In Vitro Reconstitution of Plant Pectin RG-I Backbone Biosynthesis

UDP-β-L-rhamnose disodium salt is the essential and irreplaceable substrate for RRT1 and related GT106 family rhamnosyltransferases that synthesize the repeating [→2)-α-L-Rha-(1→4)-α-D-GalUA-(1→] disaccharide unit of rhamnogalacturonan I [1]. Researchers studying pectin biosynthesis, seed coat mucilage formation, or plant cell wall engineering must procure this specific compound, as no alternative nucleotide sugar donor (UDP-galactose, UDP-glucose, or dTDP-rhamnose) supports RRT1-catalyzed rhamnosyl transfer. Loss-of-function mutants demonstrate that RG-I levels are directly dependent on UDP-β-L-rhamnose availability [1].

Structural and Mechanistic Studies of Rhamnosyltransferase Sugar Donor Specificity

The crystal structure of UGT89C1 in complex with UDP-β-L-rhamnose provides atomic-level resolution of the sugar donor recognition mechanism, with residues Asp356, His357, Pro147, and Ile148 forming a binding pocket that specifically accommodates the 6-deoxy-L-mannose configuration [1]. Researchers conducting structural biology studies, site-directed mutagenesis, or rational enzyme engineering of rhamnosyltransferases require authentic UDP-β-L-rhamnose disodium salt for co-crystallization, activity assays, and specificity determination. The H357Q mutant's gain of UDP-glucose activity directly validates that wild-type assays must use UDP-β-L-rhamnose [1].

Flavonoid Rhamnoside Biosynthesis via Enzymatic or Whole-Cell Biocatalysis

For the enzymatic synthesis of quercitrin, kaempferol 3-O-rhamnoside, isorhamnetin-3-O-rhamnoside, and other bioactive flavonoid rhamnosides, UDP-β-L-rhamnose disodium salt is the required sugar donor [1][2]. Kinetic characterization of HmF3RT demonstrates high catalytic efficiency (Km = 5.14 μM for quercetin; kcat/Km = 2.21 × 10⁵ M⁻¹ s⁻¹) with UDP-β-L-rhamnose, while UDP-xylose and UDP-glucose exhibit only weak activity [1]. Regeneration systems using VvRHM-NRS with GmSUS have achieved UDP-rhamnose production of 0.57 mM from sucrose, enabling cost-effective glycosylation workflows [2].

Golgi Nucleotide Sugar Transport and Polysaccharide Biosynthesis Studies

Investigations of UDP-rhamnose transport into the Golgi lumen and its role in RG-I chain elongation require UDP-β-L-rhamnose disodium salt for in vitro transport assays and polysaccharide biosynthesis reconstitution [1]. URGT2, URGT4, and URGT6 knockout studies demonstrate that UDP-rhamnose availability directly modulates RG-I polymer length and xylan domain composition, establishing a quantitative link between substrate supply and cell wall architecture [1]. UDP-galactose cannot substitute for UDP-rhamnose in these transport-dependent biosynthetic outcomes.

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